4'-羟基-3'-硝基苯乙酮

描述

Synthesis Analysis

The synthesis of 4'-Hydroxy-3'-nitroacetophenone and related compounds involves several chemical reactions, including nitration, acetylation, and catalytic hydrogenation. For instance, nitration of 3-hydroxyacetophenone can lead to the formation of dinitro-3-hydroxyacetophenone, where nitro groups enter sterically less favorable positions in the aromatic nucleus, indicating the complexity and selectivity of nitration reactions in synthesizing specific nitroacetophenone derivatives (Cristiano, Johnstone, & Pratt, 1995).

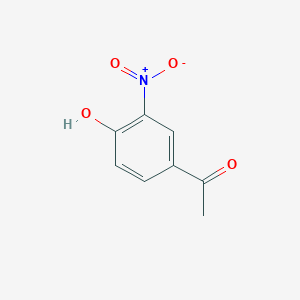

Molecular Structure Analysis

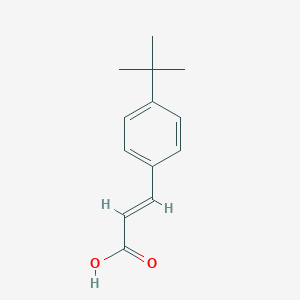

The molecular structure of 4'-Hydroxy-3'-nitroacetophenone has been studied using various analytical techniques, including single crystal X-ray diffraction. These studies reveal the arrangement of molecules along specific crystallographic directions and the impact of dopants on the structural properties of the crystals. For example, nitro-doped 4-hydroxyacetophenone crystals have been grown and characterized, demonstrating modifications in the molecular packaging and mechanical properties due to the incorporation of nitro groups (Chenthamarai et al., 2001).

Chemical Reactions and Properties

4'-Hydroxy-3'-nitroacetophenone undergoes various chemical reactions, reflecting its reactivity and chemical properties. For instance, base-catalyzed condensation and subsequent hydrogenation of o-nitroacetophenone derivatives can lead to the formation of complex organic compounds, such as 4-quinolones, demonstrating the compound's role in synthetic organic chemistry (Miwa, 1972).

Physical Properties Analysis

The physical properties of 4'-Hydroxy-3'-nitroacetophenone, including its mechanical and optical characteristics, have been extensively studied. Research indicates that doping with nitro groups can significantly enhance the material's mechanical hardness and alter its optical properties, such as the UV cut-off wavelength. These studies are crucial for understanding the compound's potential applications in materials science (Chenthamarai et al., 2001).

Chemical Properties Analysis

The chemical properties of 4'-Hydroxy-3'-nitroacetophenone, including its reactivity, stability, and interaction with other compounds, are central to its applications in synthesis and catalysis. Studies on the synthesis and structural characterization of complexes with divalent transition metals illustrate the compound's ability to act as a ligand, forming stable complexes with metals. This aspect underlines its utility in the development of catalytic systems and materials with specific electronic and magnetic properties (Mishra, 2013).

科学研究应用

内部旋转研究:用于研究 3-和 4-硝基苯乙酮的阴离子自由基和离子对中的内部旋转 (Branca, Gamba, Oliva, & Simonetta, 1983)。

药物化合物的合成:该化合物可以合成新型的吡唑、嘧啶和异恶唑衍生物,对结核分枝杆菌表现出有希望的抗结核活性 (Gupta 和 Kaskhedikar,2012)。

增强 NLO 性能:它增强了 4-羟基苯乙酮晶体的非线性光学 (NLO) 性能 (Chenthamarai 等,2001)。

色酮的合成:它参与 6-羟基-2-甲基色酮及其衍生物的合成 (Barker 和 Ellis,1970)。

抗生素制造:与 4'-羟基-3'-硝基苯乙酮密切相关的 4-硝基苯乙酮是制造氯霉素等广谱抗生素的重要中间体 (Galstyan 和 Bushuyev,2021)。

脑部研究:由该化合物合成的 4-乙酰苯并恶唑啉-2(3H)-酮可用于研究氧化应激对大脑的影响 (Kluge 和 Sicker,1998)。

线虫杀灭活性:包括该化合物在内的苯乙酮和查耳酮可能是发现新的线虫杀灭化合物以进行作物管理的良好线索 (Caboni 等,2016)。

球虫药的合成:与该化合物相关的 4-硝基邻苯二酚的不对称醚可用于合成各种球虫药和其他药物中间体 (Subashini、Balasubramanian 和 Bhagavathy,2008)。

药物合成:4'-羟基-3'-硝基苯乙酮的催化加氢导致形成重要的药物中间体 (Miwa,1972)。

安全和危害

未来方向

属性

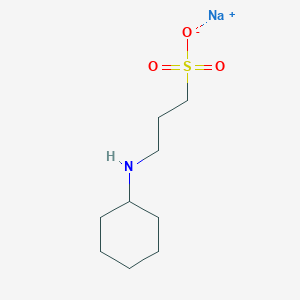

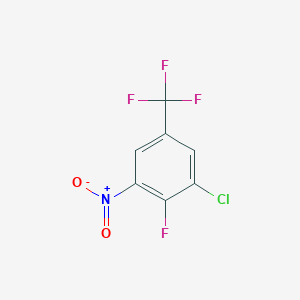

IUPAC Name |

1-(4-hydroxy-3-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-5(10)6-2-3-8(11)7(4-6)9(12)13/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMNKVWGVSHRIJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60212586 | |

| Record name | 4-Hydroxy-3-Nitroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Hydroxy-3'-nitroacetophenone | |

CAS RN |

6322-56-1 | |

| Record name | 4-Hydroxy-3-nitroacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6322-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3-Nitroacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006322561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6322-56-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-3-Nitroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the electrochemical behavior of 4'-Hydroxy-3'-nitroacetophenone and what does it suggest about its reactivity?

A1: Cyclic voltammetry studies of 4'-Hydroxy-3'-nitroacetophenone in an aprotic solvent (CH3CN) revealed a quasi-reversible electron transfer process []. This suggests that the molecule can undergo both reduction and oxidation reactions, indicating its potential to act as both an electron donor and acceptor. The calculated heterogeneous rate constant of electron transfer further supports its reactivity [].

Q2: How does 4'-Hydroxy-3'-nitroacetophenone perform as a starting material in organic synthesis?

A2: 4'-Hydroxy-3'-nitroacetophenone serves as a versatile building block in organic synthesis. It can undergo various transformations, including O-benzylation, bromination, and reduction, leading to valuable intermediates like 1-(4-benzyloxy-3-nitrophenyl)-2-bromoethanol []. This intermediate plays a crucial role in synthesizing (R,R)-formoterol, highlighting the compound's utility in pharmaceutical synthesis [].

Q3: Has 4'-Hydroxy-3'-nitroacetophenone or its derivatives shown any promising biological activity?

A3: Yes, 4'-Hydroxy-3'-nitroacetophenone itself demonstrated potential as an antileishmanial agent, exhibiting significant activity against the promastigote form of Leishmania amazonensis []. Furthermore, derivatives of 4'-Hydroxy-3'-nitroacetophenone, specifically benzoxazoles synthesized using it as a starting material, exhibited potent inhibitory activity against cysteine and serine proteases, including papain and trypsin []. These findings suggest potential applications in developing new treatments for parasitic diseases and conditions involving protease dysregulation.

Q4: Can you elaborate on the use of 4'-Hydroxy-3'-nitroacetophenone in active site titration of cysteine proteases?

A4: While not extensively discussed in the provided abstracts, 4'-Hydroxy-3'-nitroacetophenone's close structural similarity to α-bromo-4-hydroxy-3-nitroacetophenone suggests a potential application in active site titration of cysteine proteases []. This technique relies on the reactivity of the compound with the thiol group present in the active site of these enzymes. The reaction leads to a measurable change that allows for the determination of active enzyme concentration.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylate](/img/structure/B18088.png)

![bis[tert-butyl(dimethyl)silyl] (2S)-2-[[4-[[2,4-bis[[tert-butyl(dimethyl)silyl]amino]pteridin-6-yl]methyl-methylamino]benzoyl]amino]pentanedioate](/img/structure/B18106.png)